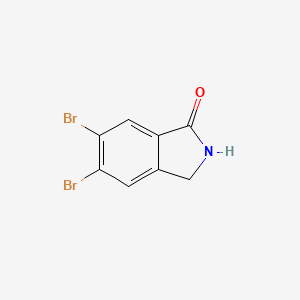

5,6-Dibromo-2,3-dihydro-isoindol-1-one

Description

Chemical Identity and Classification

5,6-Dibromo-2,3-dihydro-isoindol-1-one (CAS: 954239-43-1) is a brominated heterocyclic compound with the molecular formula $$ \text{C}8\text{H}5\text{Br}_2\text{NO} $$ and a molecular weight of 290.94 g/mol. Its IUPAC name, 5,6-dibromo-2,3-dihydro-1H-isoindol-1-one, reflects its bicyclic structure comprising a benzene ring fused to a five-membered lactam ring. The bromine atoms occupy the 5- and 6-positions on the aromatic ring, while the lactam group (1-one) is part of the saturated isoindoline moiety.

Key identifiers :

- Synonyms : 5,6-Dibromoisoindolin-1-one, 1H-Isoindol-1-one, 5,6-dibromo-2,3-dihydro-.

- Classification : Brominated isoindolinone derivative, a subclass of nitrogen-containing heterocycles.

The compound’s structural features are critical to its reactivity:

Historical Context in Isoindolinone Chemistry

Isoindolinones emerged as significant targets in medicinal and materials chemistry during the late 20th century. Early work focused on their synthesis via cyclization of phthalimides or condensation reactions. The introduction of bromine into isoindolinones, as seen in this compound, gained traction in the 2000s with advances in transition metal-catalyzed C–H functionalization and halogenation techniques. For example, rhodium-catalyzed annulation methods enabled efficient access to brominated derivatives by leveraging directing groups like N-methoxy amides.

This compound’s synthesis often involves bromination of precursor isoindolinones or direct assembly from brominated phthalic anhydrides. Its development parallels broader trends in heterocyclic chemistry, where halogenation is used to modulate bioactivity and physicochemical properties.

Structural Significance Within Heterocyclic Compounds

The isoindolinone core is a privileged scaffold in drug discovery due to its:

- Rigid bicyclic structure : Enhances binding affinity to biological targets.

- Lactam group : Participates in hydrogen bonding, improving solubility and pharmacokinetics.

In this compound, the bromine atoms introduce steric and electronic effects that:

- Reduce electron density on the aromatic ring, directing electrophilic substitution to specific positions.

- Enhance intermolecular interactions (e.g., halogen bonding) in crystal packing or ligand-receptor binding.

Comparative analysis with non-brominated isoindolinones (e.g., isoindoline) reveals that bromination increases molecular polarity and thermal stability, as evidenced by higher melting points.

Position in the Larger Family of Brominated Isoindolinone Derivatives

Brominated isoindolinones are categorized by substitution patterns and biological relevance. The table below highlights key derivatives:

This compound distinguishes itself through:

- Symmetrical bromination : Facilitates regioselective further functionalization.

- Conformational rigidity : The saturated lactam ring limits rotational freedom, favoring defined molecular conformations.

Recent studies highlight its utility as a building block for ladder-type oligomers and polymers, where bromine atoms serve as sites for cross-coupling reactions. For instance, Suzuki-Miyaura couplings with arylboronic acids yield extended π-conjugated systems for optoelectronic materials.

Properties

IUPAC Name |

5,6-dibromo-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NO/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIIFJCIHPBAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C(=O)N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696145 | |

| Record name | 5,6-Dibromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954239-43-1 | |

| Record name | 5,6-Dibromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Cyclization from α,α'-Dibromo-o-Xylene and Primary Amines

One efficient and practical method involves the reaction of α,α'-dibromo-o-xylene with primary amines under basic conditions at ambient temperature to afford N-substituted 2,3-dihydro-1H-isoindoles, which can be further oxidized or functionalized to yield the isoindol-1-one structure.

- Reaction Conditions:

- Reagents: α,α'-dibromo-o-xylene, primary amine (e.g., benzyl amine)

- Base: Sodium hydroxide (1.2 equivalents)

- Solvent: Dioxane

- Temperature: Room temperature (RT)

- Reaction Time: 30–60 minutes

- Outcome:

- High isolated yields (up to 88%) of N-substituted 2,3-dihydro-1H-isoindoles

- Minimal side products

- Mechanism:

- Nucleophilic substitution of bromine by amine followed by intramolecular cyclization

- Base-mediated deprotonation facilitates ring closure

- Purification:

- Column chromatography on silica gel

- Spectroscopic Confirmation:

- 1H and 13C NMR, mass spectrometry consistent with target structures

This method is notable for its simplicity, mild conditions, and economic feasibility, making it suitable for synthesizing brominated isoindolinones when α,α'-dibromo-o-xylene is used as the bromine source.

Halogenation of Isoindolinone Derivatives

Another approach is the selective bromination of preformed 2,3-dihydro-1H-isoindol-1-one or related isoindolinone derivatives at the 5 and 6 positions.

- Typical Procedure:

- Starting material: 2,3-dihydro-1H-isoindol-1-one

- Brominating agent: N-bromosuccinimide (NBS) or bromine (Br2)

- Solvent: Often acetic acid or chloroform

- Temperature: Controlled (0–25 °C)

- Reaction time: Variable, typically 1–4 hours

- Selectivity:

- Directed electrophilic aromatic substitution at positions 5 and 6 due to electronic effects of the lactam ring

- Yields:

- Moderate to high, depending on reaction conditions and reagent equivalents

- Notes:

- Overbromination can be avoided by controlling reagent stoichiometry and reaction time

- Purification by recrystallization or chromatography

This method is useful when the isoindolinone core is already available and selective bromination is desired to introduce halogen substituents.

Suzuki–Miyaura Cross-Coupling Followed by Oxidative Cyclization

A more advanced synthetic route involves the construction of substituted isoindolones through Suzuki–Miyaura cross-coupling reactions of halogenated precursors, followed by oxidative cyclization to form the bicyclic isoindol-1-one scaffold.

- Key Steps:

- Preparation of halogenated pyrrolin-2-one intermediates with aryl substituents.

- Suzuki–Miyaura coupling to introduce aryl groups at C4.

- Scholl-type oxidative cyclization mediated by phenyliodine(III) bis(trifluoroacetate) (PIFA) to form dibenzo[e,g]isoindol-1-ones.

- Reagents and Conditions:

- Palladium catalyst for Suzuki coupling

- PIFA as an oxidant for oxidative cyclization

- Mild reaction temperatures (room temperature to 50 °C)

- Yields and Selectivity:

- Oxidative cyclization favored with electron-rich aromatic rings (e.g., methoxy-substituted)

- Seven analytically pure dibenzo[e,g]isoindol-1-ones isolated with good yields

- Limitations:

- Requires electron-rich substrates for efficient cyclization

- Multi-step synthesis with intermediate purification steps

- Significance:

- Enables access to complex isoindol-1-one derivatives with diverse substitution patterns

- Potential for biological activity exploration

While this method is more complex, it offers a flexible platform for synthesizing various isoindol-1-one derivatives, including dibromo-substituted analogues if appropriate brominated intermediates are used.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct cyclization with α,α'-dibromo-o-xylene | α,α'-dibromo-o-xylene, primary amine | NaOH, dioxane, RT | 30–60 min | 85–90 | Simple, mild, high yield | Requires dibromo-xylene |

| Electrophilic bromination | 2,3-dihydro-1H-isoindol-1-one | NBS or Br2, acetic acid, 0–25 °C | 1–4 hours | 60–80 | Selective bromination | Possible overbromination |

| Suzuki–Miyaura + oxidative cyclization | Halogenated pyrrolin-2-one derivatives | Pd catalyst, PIFA, mild conditions | Multi-step | Moderate | Flexible substitution, complex scaffolds | Multi-step, substrate limited |

Detailed Research Findings and Notes

- The direct synthesis from α,α'-dibromo-o-xylene is notable for proceeding under ambient conditions without phase transfer catalysts or harsh reagents, completing rapidly with minimal side products.

- Bromination using NBS offers regioselectivity but requires careful control to avoid polybromination; this method is suitable when the isoindolinone scaffold is already synthesized.

- The Suzuki–Miyaura cross-coupling followed by Scholl-type oxidative cyclization is a powerful synthetic strategy for constructing complex isoindol-1-one frameworks but is currently limited to electron-rich aromatic systems and involves multiple steps.

- Purification methods commonly include column chromatography and recrystallization, with structural confirmation by 1H NMR, 13C NMR, and mass spectrometry.

- No significant reports were found on alternative catalytic or enzymatic methods specifically targeting 5,6-dibromo substitution on the isoindol-1-one core.

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromo-2,3-dihydro-isoindol-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The compound can be reduced to form 2,3-dihydro-isoindol-1-one derivatives.

Oxidation Reactions: Oxidation can lead to the formation of isoindolinone derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

The major products formed from these reactions include various substituted isoindolinone derivatives, which can be further utilized in synthetic chemistry and pharmaceutical research .

Scientific Research Applications

Scientific Research Applications

5,6-Dibromo-2,3-dihydro-isoindol-1-one has several notable applications:

1. Medicinal Chemistry

- Antiviral Activity: Research indicates that this compound exhibits potential antiviral properties, particularly as an inhibitor of HIV integrase. Studies show that dihalo-substituted isoindolones demonstrate enhanced potency against viral enzymes compared to their mono-substituted counterparts.

- Neuroprotective Effects: The compound has been investigated for its neuroprotective properties in models of neurodegeneration. Structural modifications can lead to improved efficacy while minimizing cytotoxicity.

2. Materials Science

- Electronic Applications: The unique electronic properties imparted by the bromine atoms make this compound suitable for developing advanced materials with specific electronic and optical characteristics. Its ability to form stable complexes with metals can be exploited in sensor technology and electronic devices .

3. Biological Studies

- Enzyme Interaction Studies: The structural features of this compound allow researchers to investigate its interactions with various enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Case Studies

| Case Study | Focus | Findings |

|---|---|---|

| HIV Integrase Inhibition | Evaluated the potency of dibromo derivatives against HIV integrase | Modifications led to a two-order magnitude increase in potency compared to mono-substituted analogs. |

| Neuroprotective Applications | Assessed the efficacy of isoindolone derivatives in neurodegenerative models | Structural modifications enhanced neuroprotective effects while reducing cytotoxicity. |

Mechanism of Action

The mechanism of action of 5,6-Dibromo-2,3-dihydro-isoindol-1-one involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity . This interaction can affect various cellular processes, including enzyme inhibition and signal transduction .

Comparison with Similar Compounds

Structural and Functional Differences

- 4-Bromo-7-nitro-2,3-dihydro-isoindol-1-one introduces a nitro group, which may enhance electrophilicity and reactivity in substitution reactions .

- Substituent Effects: 6-Amino substitution (CAS 675109-45-2) introduces a nucleophilic site, making it suitable for coupling reactions in drug synthesis . Fluorine in 6-Fluoro-3,3-dimethyl-isoindol-1-one improves metabolic stability and bioavailability, a common strategy in medicinal chemistry . Chiral methyl derivatives (e.g., (3R)-Methyl-2,3-dihydro-isoindol-1-one) highlight the role of stereochemistry in biological activity, though their high cost reflects synthetic complexity .

Pharmaceutical Relevance

- Isoindolinones are prominent in kinase inhibitor development.

- 6-Amino-2,3-dihydroisoindol-1-one may serve as a precursor for antineoplastic agents, leveraging its amino group for further functionalization .

Biological Activity

5,6-Dibromo-2,3-dihydro-isoindol-1-one (CAS No. 954239-43-1) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

This compound has the molecular formula C8H5Br2NO and a molecular weight of 290.94 g/mol. The synthesis typically involves bromination of 2,3-dihydro-isoindol-1-one using bromine in solvents like acetic acid or chloroform . This compound is characterized by the presence of two bromine atoms, which enhance its reactivity compared to similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . The compound has been evaluated for its effectiveness against various bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Potential

The compound has shown promising anticancer properties in several studies. It appears to induce apoptosis in cancer cells through the activation of intrinsic pathways. For instance, it has been tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), demonstrating significant cytotoxic effects .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of isoindolinone derivatives, including this compound. These compounds have been associated with improved outcomes in models of neurodegenerative diseases by reducing oxidative stress and inflammation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Covalent Bond Formation : The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes involved in cancer progression and inflammation.

Study on Anticancer Activity

In a study published in Cell Chemical Biology, researchers investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and induced apoptosis via caspase activation .

Neuroprotection in Ischemic Models

Another significant study focused on the neuroprotective effects of the compound in ischemic stroke models. It was found that administration of this compound significantly reduced infarct size and improved neurological function in rats subjected to middle cerebral artery occlusion .

Comparative Analysis with Related Compounds

The following table summarizes the biological activity of this compound compared to similar isoindolinone derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 5-Bromo-2,3-dihydro-isoindol-1-one | Moderate | Moderate | No |

| 6-Bromoisoindigo | Yes | High | Moderate |

Q & A

Basic: What synthetic methodologies are recommended for preparing 5,6-Dibromo-2,3-dihydro-isoindol-1-one, and how can reaction efficiency be maximized?

Answer:

The synthesis typically involves bromination of a dihydroisoindolone precursor using brominating agents (e.g., N-bromosuccinimide or Br₂) under controlled conditions. Optimize stoichiometry (e.g., 2.2 equiv Br₂ at 0°C in dichloromethane) to minimize di-brominated byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradient) enhances yield. Reaction monitoring via TLC and structural validation using ¹H/¹³C NMR ensures fidelity. For scalability, consider recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced: How can researchers resolve contradictory data regarding the thermal stability of this compound across studies?

Answer:

Conduct controlled thermogravimetric analysis (TGA) under standardized conditions (heating rate: 10°C/min, N₂ atmosphere). Compare decomposition profiles with literature, accounting for:

- Impurities : Quantify via HPLC (C18 column, MeCN/H₂O gradient).

- Crystallinity : Analyze via XRD to differentiate amorphous vs. crystalline forms.

- Oxidative interference : Replicate studies with rigorous degassing.

Statistical tools (e.g., ANOVA) can identify outliers, while DFT calculations (B3LYP/6-31G*) predict thermodynamic stability trends .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

Advanced: What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

Answer:

Implement a tiered approach:

Lab-scale : Aerobic/anaerobic biodegradation assays (OECD 301), photolysis under UV/visible light (λ >290 nm).

Microcosms : Simulate sediment-water partitioning (log Kₒc determination via batch equilibrium).

Field validation : Deploy passive samplers in contaminated sites, followed by LC-MS/MS quantification.

Statistical modeling (PCA, ANOVA) identifies dominant degradation pathways, while toxicity assays (e.g., Daphnia magna LC₅₀) assess ecological risks .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, goggles, lab coat.

- Ventilation : Use fume hoods for synthesis/purification.

- Spill management : Neutralize with vermiculite; dispose as halogenated waste.

- First aid : Eye irrigation (15 min water flush), skin decontamination (soap/water).

- Storage : -20°C in airtight, light-resistant containers under inert gas (Ar) .

Advanced: How do substituent electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

Bromine’s electron-withdrawing nature activates the isoindolone core for oxidative addition. Methodological strategies:

- Ligand screening : Test XPhos vs. SPhos in Suzuki-Miyaura couplings.

- Kinetic studies : Monitor reaction progress via GC-MS to correlate Pd(0) concentration with rate.

- DFT calculations : Predict regioselectivity (C5 vs. C6) using B3LYP/6-31G*.

Byproduct analysis (e.g., di-aryl adducts) guides optimization of base (Cs₂CO₃ vs. K₃PO₄) .

Basic: What are the recommended storage conditions for this compound?

Answer:

- Short-term : -4°C in desiccated amber vials (1–2 weeks).

- Long-term : -20°C under inert gas (Ar) with silica gel to prevent hydrolysis.

- Purity checks : Perform HPLC every 6 months to detect degradation (e.g., de-brominated products) .

Advanced: What strategies mitigate byproduct formation during the synthesis of derivatives?

Answer:

- Temperature control : Slow bromine addition at -10°C minimizes over-bromination.

- Catalyst optimization : Compare FeCl₃ (Lewis acid) vs. H₂SO₄ (Brønsted acid) for regioselectivity.

- Workup : Liquid-liquid extraction (DCM/NaHCO₃) removes acidic impurities.

Mechanistic studies (in situ IR) identify intermediates (e.g., bromonium ions) for targeted quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.